molecular formula C23H23N3O2 B13824376 beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester CAS No. 30165-79-8

beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester

Cat. No.: B13824376
CAS No.: 30165-79-8
M. Wt: 373.4 g/mol
InChI Key: CKVFZBMKRBUULD-UHFFFAOYSA-N
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Description

Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure that includes a beta-alanine backbone, a dicyanoethenyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester typically involves multiple steps. One common method includes the reaction of beta-alanine with 4-(2,2-dicyanoethenyl)-3-methylphenyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dicyanoethenyl group can participate in electron transfer reactions, influencing cellular redox states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dicyanoethenyl group enhances its reactivity, making it a valuable compound for various applications .

Properties

CAS No.

30165-79-8

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-[4-(2,2-dicyanoethenyl)-3-methyl-N-(2-phenylethyl)anilino]propanoate

InChI

InChI=1S/C23H23N3O2/c1-18-14-22(9-8-21(18)15-20(16-24)17-25)26(13-11-23(27)28-2)12-10-19-6-4-3-5-7-19/h3-9,14-15H,10-13H2,1-2H3

InChI Key

CKVFZBMKRBUULD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC2=CC=CC=C2)CCC(=O)OC)C=C(C#N)C#N

Origin of Product

United States

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